molecular formula C19H19N3O2S B11140188 [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](2-phenylmorpholino)methanone

[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](2-phenylmorpholino)methanone

Cat. No.: B11140188
M. Wt: 353.4 g/mol
InChI Key: PKJRJDDHDUTRIW-UHFFFAOYSA-N
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Description

1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone is a complex organic compound that features a pyrazole ring substituted with a thienyl group and a phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with various biological targets are of significant interest.

Medicine

In medicine, 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are being actively explored.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with thienyl or morpholino substitutions. Examples include:

  • 1-methyl-3-(2-thienyl)-1H-pyrazole-4-carboxylic acid
  • 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Uniqueness

What sets 1-methyl-3-(2-thienyl)-1H-pyrazol-5-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H19N3O2S/c1-21-16(12-15(20-21)18-8-5-11-25-18)19(23)22-9-10-24-17(13-22)14-6-3-2-4-7-14/h2-8,11-12,17H,9-10,13H2,1H3

InChI Key

PKJRJDDHDUTRIW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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